1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
- The bromothiophene group is introduced through a coupling reaction, often using Suzuki-Miyaura cross-coupling. This involves the reaction of a bromothiophene boronic acid with an appropriate halide precursor in the presence of a palladium catalyst.
Formation of the Triazole Ring:
- The triazole ring is typically formed via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne. This step is highly efficient and proceeds under mild conditions, often catalyzed by copper(I).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Mechanism of Action
Target of Action
Compounds containing a 1,2,3-triazole ring are known to have diverse biological activities and can interact with various biological targets . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some triazole compounds are known to bind to the active site of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
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Formation of the Azetidine Ring:
- The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
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Substitution Reactions:
- The bromine atom in the bromothiophene moiety can be substituted with different nucleophiles (e.g., amines, thiols) under appropriate conditions.
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Oxidation and Reduction:
- The compound can be oxidized or reduced at different sites, depending on the reagents and conditions used. For example, the azetidine ring can be oxidized to form an azetidinone.
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Cycloaddition Reactions:
- The triazole ring can participate in further cycloaddition reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted derivatives of the original compound, depending on the nucleophile used.
- Oxidized or reduced forms of the compound, with modifications to the azetidine or triazole rings.
Scientific Research Applications
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several applications in scientific research:
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Medicinal Chemistry:
- Potential use as a scaffold for drug development due to its unique structure and functional groups.
- Investigation into its biological activity against various targets, including enzymes and receptors.
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Materials Science:
- Use in the development of novel materials with specific electronic or photonic properties, leveraging the bromothiophene moiety.
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Organic Synthesis:
- Utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Comparison with Similar Compounds
- 1-{[1-(4-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- 1-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Comparison:
- Uniqueness:
- The presence of the bromine atom in the bromothiophene moiety distinguishes it from similar compounds, potentially offering different reactivity and biological activity.
- The combination of the azetidine and triazole rings provides a unique scaffold for further functionalization and application.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c12-9-3-10(18-7-9)11(17)15-4-8(5-15)6-16-2-1-13-14-16/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYTVUZFRCRONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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